(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
Description
(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 4-fluorophenoxy group and an ethenesulfonamide moiety linked to a 4-methylphenyl group.
Properties
IUPAC Name |
(E)-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-15-2-4-16(5-3-15)12-13-27(24,25)23-18-8-11-20(22-14-18)26-19-9-6-17(21)7-10-19/h2-14,23H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYBXGQKTWQEY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The initial step involves the nucleophilic aromatic substitution reaction of 4-fluorophenol with a suitable halogenated pyridine derivative under basic conditions to form the 4-fluorophenoxy-pyridine intermediate.
Coupling with Ethenesulfonamide: The intermediate is then coupled with 2-(4-methylphenyl)ethenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, particularly those involving inflammation and cancer.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound’s pyridine core distinguishes it from pyrimidine-based analogs like CAS 923113-41-1, which may confer differential binding affinities to enzymatic targets.
- The 4-fluorophenoxy group enhances electron-withdrawing properties compared to simpler fluorophenyl groups in other sulfonamides .
Physicochemical Properties
Table 2: Predicted/Reported Properties
Analysis :
Table 3: Reported Activities of Analogues
Key Findings :
- The 4-fluorophenoxy group may improve target selectivity compared to non-fluorinated analogs .
Biological Activity
(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyridine ring, a sulfonamide group, and a fluorophenoxy moiety. The general formula can be represented as follows:
The synthesis typically involves multi-step organic reactions starting from simpler precursors such as 4-fluoroaniline and pyridine derivatives. The reaction conditions often include the use of specific catalysts and solvents to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound potentially inhibits key enzymes linked to metabolic processes.
- Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, including:
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of related sulfonamide compounds, revealing that they inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 5 to 15 µM. While specific data for this compound is not extensively documented, its structural analogs suggest potential efficacy in cancer therapy.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds, indicating that those with fluorinated phenyl groups showed enhanced activity against Gram-positive bacteria. Although direct evidence for this compound is sparse, the presence of the fluorine atom may enhance its lipophilicity and membrane penetration.
Q & A
Q. What synthetic strategies are effective for constructing the ethenesulfonamide core in this compound?
The ethenesulfonamide core is typically synthesized via condensation reactions between ethenesulfonyl chloride derivatives and aryl amine precursors. For example:
- Method A (): Reacting 2-(N-aryl-sulfamoyl)acetic acid with substituted benzaldehydes under acidic conditions yields (E)-configured ethenesulfonamides. Optimize yields (e.g., 48% for compound 6n) by controlling reaction temperature (reflux) and stoichiometry .
- Alternative route (): Direct condensation of ethenesulfonyl chloride (e.g., 2-(4-methoxyphenyl)ethenesulfonyl chloride) with 4-fluoroaniline in dichloromethane at 0–5°C achieves moderate yields. Purification via column chromatography is critical to isolate the (E)-isomer .
Q. Which spectroscopic techniques are critical for confirming stereochemistry and purity?
- 1H NMR: The trans (E)-configuration of the ethene group is confirmed by coupling constants (J = 15.3–15.6 Hz between =CH and CH= protons) .
- HRMS: Validates molecular weight (e.g., [M+H]+ m/z 380.0326 for compound 6n) .
- Melting point analysis: Sharp melting ranges (e.g., 131–133°C) indicate high purity .
Q. How is initial bioactivity screening performed for sulfonamide derivatives?
- In vitro assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. IC50 values are calculated from dose-response curves.
- Cellular models: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with reference compounds. highlights TRPV1 antagonist activity screening using calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for derivatives?
Contradictory SAR data often arise from variations in substituent electronic effects or assay conditions. For example:
- Case study (): Cycloalkylmethoxy groups in propanamide derivatives (e.g., compound 44) showed higher TRPV1 antagonism (IC50 = 12 nM) compared to dimethylcyclopropyl analogs (compound 43, IC50 = 72 nM). Resolve discrepancies by:
- Performing X-ray crystallography to confirm binding modes.
- Using isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
- Orthogonal assays: Validate activity in multiple models (e.g., patch-clamp electrophysiology vs. calcium imaging) to rule out false positives .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Pharmacokinetics (PK): Assess oral bioavailability and half-life in rodent models. For sulfonamides, monitor plasma protein binding (e.g., >90% in rats) due to high lipophilicity.
- Metabolite identification: Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the 4-methylphenyl group) that may affect efficacy .
- Dosing regimen: suggests staggered dosing (e.g., q12h) to maintain therapeutic plasma levels for imidazopyridine derivatives with similar logP values (~3.5) .
Q. What computational approaches predict target interactions for this compound?
- Molecular docking: Use AutoDock Vina to model binding to kinase ATP pockets. Focus on hydrogen bonds between the sulfonamide group and conserved residues (e.g., Asp86 in EGFR).
- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories. ’s SMILES data (Canonical SMILES: OC(=O)CC...) can guide force field parameterization for sulfonamide-pyrimidine systems .
- ADMET prediction: Tools like SwissADME estimate blood-brain barrier permeability (e.g., low for this compound due to high polar surface area >90 Ų) .
Data Contradiction Analysis Example
Issue: A derivative with a 4-fluorophenyl group shows high in vitro potency (IC50 = 8 nM) but poor in vivo efficacy.
Resolution steps:
Metabolic stability: Test liver microsome clearance (e.g., rat/human). If rapid clearance occurs, modify the structure (e.g., introduce electron-withdrawing groups to reduce CYP450 metabolism) .
Solubility: Measure kinetic solubility in PBS. Poor solubility (<10 µM) may limit bioavailability. Consider salt formation (e.g., sodium sulfonate) or nanoformulation .
Tissue distribution: Use radiolabeled compound (e.g., 14C) to track accumulation in target organs vs. plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
